尿酸ナトリウム塩

概要

説明

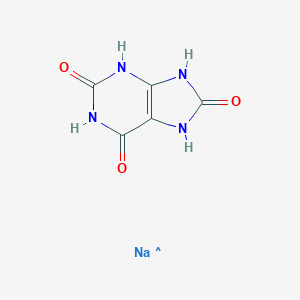

1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, sodium salt, also known as Sodium 1H-Purine-2,6,8(3H)-trione, is a small molecule that has a variety of applications in scientific research. It is a white, crystalline solid with a molecular weight of 197.15 g/mol and a melting point of 214-217 °C. Sodium 1H-Purine-2,6,8(3H)-trione is a purine derivative that is used in biochemical and physiological studies, as well as in laboratory experiments.

科学的研究の応用

ヒトにおける役割

尿酸はプリン代謝の最終産物であり、ほとんどの哺乳類ではウリカーゼ酵素を介してアラントインに変換される . ウリカーゼ遺伝子の機能喪失変異の蓄積により、類人猿(猿と人間)は他の哺乳類に比べて尿酸濃度が高くなった . ヒトのウリカーゼ活性の喪失は、人間が環境ストレス要因、進化のボトルネック、そして生命を脅かす病原体から生き残ることを可能にした可能性がある .

両刃の剣効果

尿酸値が高いと痛風や高血圧、インスリン抵抗性などの代謝性疾患を発症するリスクが高くなる可能性がある一方で、尿酸値が低いと神経変性疾患のリスクが高くなる可能性がある . 尿酸のこの両刃の剣効果は、尿酸の抗酸化作用とウリカーゼ酵素の肥満のリスクを調節する役割に対する関心が再び高まっている .

適応における役割

研究者たちは、尿酸の健康上の利点、さまざまな環境への適応における役割を解明し、免疫原性が低いウリカーゼベースの痛風治療薬の開発に役立てるために積極的に取り組んでいる .

痛風における役割

尿酸の産生増加または尿酸の排泄不足により、血清尿酸値が溶解度閾値を超え、関節内および関節周囲に尿酸一ナトリウム(MSU)結晶が形成されやすくなる . MSU結晶の動員は、痛風発作として知られる炎症反応を引き起こす可能性がある .

メタボリックシンドロームにおける役割

高尿酸血症と痛風は、主に遺伝的要因と、プリンが豊富な食事、アルコールおよび/または果糖の摂取、身体活動などのライフスタイル要因によって引き起こされる . 数多くの研究で、高尿酸血症や痛風と関連するさまざまな合併症が報告されている

作用機序

Target of Action

Uric acid sodium salt, also known as 1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, sodium salt, NCGC00181049-01, or CID 16220071, is the sodium salt of uric acid . It is primarily targeted at the synovial fluid in the body, particularly in conditions such as gout .

Mode of Action

Uric acid sodium salt interacts with its targets by precipitating calcium oxalate from urine . It also reverses the inhibitory effects of reactive oxygen and nitrogen metabolites on gelatinase A activity . This interaction leads to changes in the metabolic processes within the body.

Biochemical Pathways

The biochemical pathways affected by uric acid sodium salt involve the metabolic breakdown of purine nucleotides . The enzyme xanthine oxidase (XO) catalyzes the formation of uric acid from xanthine and hypoxanthine . Uric acid sodium salt can influence these pathways, leading to changes in uric acid levels in the body.

Pharmacokinetics

The pharmacokinetics of uric acid sodium salt involve its absorption, distribution, metabolism, and excretion (ADME). It is known that uric acid, the parent compound of uric acid sodium salt, is a product of the metabolic breakdown of purine nucleotides and is a normal component of urine . This suggests that uric acid sodium salt may be excreted through urine.

Result of Action

The action of uric acid sodium salt results in molecular and cellular effects such as the precipitation of calcium oxalate from urine . It also reverses the inhibitory effects of reactive oxygen and nitrogen metabolites on gelatinase A activity . Excess sodium urate in soft tissues results in a condition referred to as tophi .

Action Environment

The action, efficacy, and stability of uric acid sodium salt can be influenced by various environmental factors. For instance, in gout, uric acid sodium salt is observed in synovial fluid . Therefore, the physiological environment, such as the presence of synovial fluid, can influence the action of uric acid sodium salt. Additionally, lifestyle factors like diet and physical activity can also impact the levels of uric acid in the body .

Safety and Hazards

将来の方向性

Uric acid is the predominant anti-oxidant molecule in plasma and is necessary and sufficient for induction of type 2 immune responses. These properties may explain its protective potential in neurological and infectious diseases, mainly schistosomiasis . The pivotal protective potential of uric acid against blood-borne pathogens and neurological and autoimmune diseases is yet to be established .

生化学分析

Biochemical Properties

Uric acid sodium salt is involved in several biochemical reactions. It has been found to precipitate calcium oxalate from urine . This property of uric acid sodium salt has been linked to the formation of calcium oxalate stones, a common type of kidney stone .

Cellular Effects

Uric acid sodium salt has significant effects on various types of cells and cellular processes. In the context of gout, a form of inflammatory arthritis, uric acid sodium salt crystals have been observed in synovial fluid . These crystals are known to induce inflammation, leading to the painful symptoms associated with gout .

Molecular Mechanism

The molecular mechanism of action of uric acid sodium salt involves its interaction with various biomolecules. It has been shown to bind iron(III), a process that has been studied for its potential role in inflammation . Additionally, uric acid sodium salt has been shown to reverse the inhibitory effects of reactive oxygen and nitrogen metabolites on gelatinase A activity .

Metabolic Pathways

Uric acid sodium salt is involved in the metabolic pathway related to the formation of calcium oxalate stones. It precipitates calcium oxalate from urine, a process that is a key step in the formation of these stones .

Transport and Distribution

Given its solubility in water and its role in various biochemical reactions, it is likely that it can be transported and distributed within cells and tissues via standard biochemical transport mechanisms .

Subcellular Localization

Given its biochemical properties and its role in various cellular processes, it is likely that it can be found in various subcellular compartments where it exerts its effects .

特性

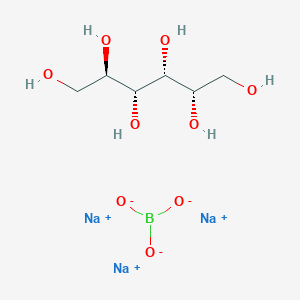

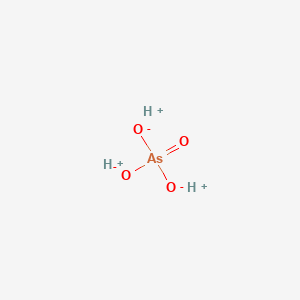

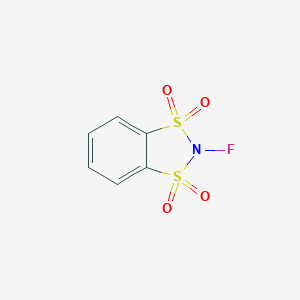

IUPAC Name |

sodium;2,6-dioxo-3,7-dihydropurin-8-olate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O3.Na/c10-3-1-2(7-4(11)6-1)8-5(12)9-3;/h(H4,6,7,8,9,10,11,12);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAFSTSRULRIERK-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(NC(=O)NC1=O)N=C(N2)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N4NaO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1198-77-2 | |

| Record name | 1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 7,9-dihydro-1H-purine-2,6,8(3H)-trione, monosodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.489 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does uric acid sodium salt influence the immune response?

A: Research suggests uric acid sodium salt can exert differential effects on humoral and cellular immune responses. In a study using BALB/c mice, uric acid sodium salt as an adjuvant did not enhance antibody response to trichosanthin (TCS) antigen. In fact, it significantly reduced the response compared to TCS alone []. Conversely, it enhanced delayed-type hypersensitivity (DTH) and lymphocyte proliferation, indicating a stimulatory effect on cellular immunity [].

Q2: What are the potential therapeutic applications of uric acid sodium salt in gouty arthritis?

A: While uric acid sodium salt injection is a common method for inducing gouty arthritis in animal models [, , ], research suggests potential therapeutic avenues for managing gouty arthritis. A study investigating pricking bloodletting therapy in rats with gouty arthritis found that treatment led to increased interleukin-10 (IL-10) expression in the ankle joint []. This increase correlated with a reduction in joint swelling, suggesting a possible anti-inflammatory role of IL-10 mediated by the therapy []. Additionally, aqueous extracts of Sigesbeckia orientalis have shown promise in reducing inflammation in gouty arthritis models, potentially by inhibiting the JNK signaling pathway [].

Q3: Does uric acid sodium salt play a role in periodontal inflammation?

A: Emerging research suggests a potential link between uric acid sodium salt and periodontal inflammation. One study found that gingipains, proteases produced by the bacterium Porphyromonas gingivalis (a key player in periodontitis), can increase uric acid production in THP-1 macrophages []. This increase is mediated by upregulation and activation of xanthine oxidoreductase, the enzyme responsible for uric acid production []. Furthermore, uric acid sodium salt was shown to induce inflammation in human keratinocytes, suggesting its potential role as a mediator of inflammation in periodontal tissues [].

Q4: Can dietary interventions impact uric acid metabolism in broilers?

A: Studies in broilers provide insights into uric acid metabolism manipulation. Supplementation with allopurinol, a xanthine oxidase inhibitor, significantly reduced uric acid concentrations in the liver of broilers [, ]. Conversely, inosine supplementation increased total xanthine oxidoreductase activity in the liver [], highlighting the interplay between dietary components and uric acid metabolism.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。